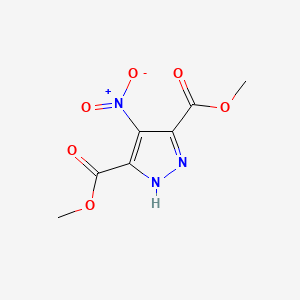

dimethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate

Description

Properties

IUPAC Name |

dimethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O6/c1-15-6(11)3-5(10(13)14)4(9-8-3)7(12)16-2/h1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRANRLASTUBGSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=NN1)C(=O)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70362905 | |

| Record name | dimethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70362905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59694-23-4 | |

| Record name | 3,5-Dimethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59694-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | dimethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70362905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Pyrazole-3,5-dicarboxylic acid, 4-nitro-, 3,5-dimethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Dimethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate: Synthesis, Properties, and Applications in Modern Drug Discovery

This technical guide provides a comprehensive overview of dimethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate, a heterocyclic compound with significant potential in medicinal chemistry and materials science. While this specific dimethyl ester is a niche research chemical, this guide synthesizes data from its parent acid, 4-nitro-1H-pyrazole-3,5-dicarboxylic acid, and its well-documented analogue, diethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate, to provide a robust and scientifically grounded resource for researchers, scientists, and drug development professionals.

The pyrazole nucleus is recognized as a "privileged structure" in pharmacology, forming the core of numerous therapeutic agents with a wide array of activities, including anti-inflammatory, anticancer, and antibacterial properties.[1][2] The addition of a nitro group and two carboxylate esters to this scaffold creates a highly versatile and functionalized building block for the synthesis of novel bioactive molecules and advanced materials.[1]

Physicochemical Properties and Identification

While a dedicated CAS number for dimethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate is not readily found in major chemical databases, its core structural relatives are well-documented. For the purpose of this guide, we will extrapolate the properties of the target compound based on these known analogues.

| Property | Value (Predicted/Calculated) | Reference Compound | CAS Number |

| IUPAC Name | Dimethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate | - | - |

| Molecular Formula | C₇H₇N₃O₆ | - | - |

| Molecular Weight | 229.15 g/mol | - | - |

| Parent Acid | 4-Nitro-1H-pyrazole-3,5-dicarboxylic acid | 62078-43-7 | [1] |

| Diethyl Ester Analogue | Diethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate | 58381-22-9 | [3] |

Synthesis and Mechanistic Considerations

The synthesis of dimethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate can be logically approached in a two-step process: the creation of the core nitrated pyrazole dicarboxylic acid, followed by a standard esterification.

Step 1: Synthesis of 4-Nitro-1H-pyrazole-3,5-dicarboxylic Acid

The formation of the parent dicarboxylic acid is a key step, which can be achieved through the nitration and subsequent oxidation of a suitable pyrazole precursor.[1]

Experimental Protocol: Synthesis of 4-Nitro-1H-pyrazole-3,5-dicarboxylic Acid

-

Nitration of 3,5-Dimethyl-1H-pyrazole: 3,5-Dimethyl-1H-pyrazole is subjected to nitration using a nitrating agent such as nitric acid. This reaction is typically catalyzed by an acid and can proceed at room temperature.[4]

-

Oxidation: The resulting 3,5-dimethyl-4-nitro-1H-pyrazole (CAS: 14531-55-6) is then oxidized using a strong oxidizing agent like potassium permanganate (KMnO₄) in an aqueous solution.[1][5][6][7] This step converts the methyl groups at the C3 and C5 positions into carboxylic acids.

-

Work-up and Isolation: Following the oxidation, the reaction mixture is worked up to isolate the 4-nitro-1H-pyrazole-3,5-dicarboxylic acid. This typically involves filtration to remove manganese dioxide, followed by acidification to precipitate the dicarboxylic acid product.

Step 2: Fischer Esterification to Dimethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate

With the dicarboxylic acid in hand, the target dimethyl ester can be synthesized via a classic Fischer esterification. This acid-catalyzed reaction involves treating the dicarboxylic acid with an excess of methanol.

Experimental Protocol: Dimethyl Ester Synthesis

-

Reaction Setup: 4-Nitro-1H-pyrazole-3,5-dicarboxylic acid is suspended in an excess of dry methanol.

-

Acid Catalysis: A catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid, is added to the mixture.

-

Reflux: The reaction mixture is heated to reflux for several hours to drive the equilibrium towards the formation of the ester. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation and Purification: Upon completion, the excess methanol is removed under reduced pressure. The residue is then neutralized, and the crude product is extracted with a suitable organic solvent (e.g., ethyl acetate). The final product can be purified by column chromatography or recrystallization.

Caption: Synthetic pathway for dimethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate.

Potential Applications in Drug Development and Materials Science

The structural motifs present in dimethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate suggest its utility in several high-value research areas.

-

Scaffold for Novel Therapeutics: Pyrazole derivatives are known to exhibit a wide range of pharmacological activities.[8][9] The presence of two ester groups provides reactive handles for the synthesis of more complex molecules, such as amides or hydrazides, which can be explored for various therapeutic targets, including kinases and other enzymes.[2] The nitro group, a strong electron-withdrawing group, can modulate the electronic properties of the ring and participate in key binding interactions with biological targets.

-

Building Block for Metal-Organic Frameworks (MOFs): Pyrazole-dicarboxylic acids are effective ligands for the construction of MOFs.[1] These materials have applications in gas storage, catalysis, and sensing. The dimethyl ester can be hydrolyzed in situ to form the dicarboxylate linker, or it can be used in post-synthetic modification of existing frameworks.

Analytical Characterization Workflow

Confirmation of the structure and purity of synthesized dimethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate would be achieved through a standard battery of analytical techniques.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. benchchem.com [benchchem.com]

- 5. 3,5-Dimethyl-4-nitro-1H-pyrazole - Safety Data Sheet [chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. echemi.com [echemi.com]

- 8. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide on Dimethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate

This guide provides a comprehensive technical overview of dimethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate, a heterocyclic compound of interest to researchers and professionals in drug development and materials science. This document delves into the compound's chemical structure, a proposed synthetic pathway, detailed spectroscopic characterization, and an analysis of its chemical reactivity, offering field-proven insights and methodologies.

Introduction and Molecular Overview

Dimethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate belongs to the class of nitropyrazoles, which are known for their diverse applications in pharmaceuticals and energetic materials.[1][2] The presence of a nitro group at the C4 position of the pyrazole ring, flanked by two methyl ester functionalities at C3 and C5, imparts unique electronic properties and reactivity to the molecule. The electron-withdrawing nature of the nitro group significantly influences the acidity of the N-H proton and the overall reactivity of the pyrazole core. This guide will explore these characteristics in detail.

The molecular formula for this compound is C₇H₇N₃O₆, and its exact mass is 229.033485 g/mol .[3]

Proposed Synthesis of Dimethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate

The proposed reaction involves the electrophilic substitution of a hydrogen atom at the C4 position of the pyrazole ring with a nitro group. A mixture of concentrated nitric acid and sulfuric acid is the classic nitrating agent for such transformations. The sulfuric acid acts as a catalyst by protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

Caption: Proposed synthesis of dimethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate.

Detailed Experimental Protocol

This protocol is a proposed method and should be performed with all necessary safety precautions in a well-ventilated fume hood.

Materials:

-

Dimethyl 1H-pyrazole-3,5-dicarboxylate

-

Concentrated nitric acid (70%)

-

Concentrated sulfuric acid (98%)

-

Crushed ice

-

Distilled water

-

Sodium bicarbonate (saturated solution)

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice-water bath.

-

Slowly add dimethyl 1H-pyrazole-3,5-dicarboxylate to the cooled sulfuric acid with constant stirring, ensuring the temperature does not rise above 10 °C.

-

Once the substrate is completely dissolved, begin the dropwise addition of concentrated nitric acid, maintaining the temperature at 0-5 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

A precipitate should form. Collect the solid by vacuum filtration and wash it with cold water until the filtrate is neutral.

-

If a precipitate does not form, neutralize the acidic solution with a saturated sodium bicarbonate solution and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Structural Elucidation and Characterization

The structure of the synthesized dimethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate can be unequivocally confirmed through a combination of spectroscopic techniques.

Caption: Workflow for the structural characterization of the target compound.

Spectroscopic Data

The following table summarizes the expected and reported spectroscopic data for dimethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate.

| Technique | Expected/Reported Data |

| ¹H NMR | Predicted: δ ~3.9-4.0 ppm (s, 6H, 2 x OCH₃), δ ~13-14 ppm (br s, 1H, NH). The exact chemical shift of the NH proton can vary depending on the solvent and concentration. |

| ¹³C NMR | Predicted: δ ~53-54 ppm (2 x OCH₃), δ ~130-145 ppm (C3, C4, C5), δ ~158-162 ppm (2 x C=O). The C4 carbon bearing the nitro group is expected to be significantly downfield. |

| IR (KBr, cm⁻¹) | Predicted: ~3100-3300 (N-H stretch), ~1720-1740 (C=O stretch of esters), ~1530-1560 and ~1340-1370 (asymmetric and symmetric NO₂ stretch). |

| Mass Spec (GC-MS) | Reported: Molecular Ion (M⁺) at m/z 229.[5] |

Chemical Reactivity and Potential Applications

The reactivity of dimethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate is dictated by the interplay of the electron-withdrawing nitro group and the two ester functionalities on the pyrazole ring.

-

Acidity: The N-H proton is expected to be significantly acidic due to the inductive and resonance effects of the nitro and ester groups, making it susceptible to deprotonation by bases.

-

Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyrazole ring, particularly at the positions ortho and para to the nitro group (C3 and C5), makes it a potential substrate for nucleophilic aromatic substitution reactions, although the presence of the ester groups might sterically hinder such reactions.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents (e.g., Sn/HCl, H₂/Pd-C). This transformation opens up avenues for further functionalization and the synthesis of a variety of substituted pyrazoles, which are valuable scaffolds in medicinal chemistry.[6]

-

Reactions of the Ester Groups: The methyl ester groups can undergo typical ester reactions such as hydrolysis to the corresponding dicarboxylic acid or amidation to form diamides.

The unique structural features of dimethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate make it a promising building block for the synthesis of more complex heterocyclic systems and as a potential pharmacophore in drug discovery programs. The presence of multiple functional groups allows for diverse chemical modifications, enabling the exploration of a broad chemical space for biological activity.

Conclusion

This technical guide has provided a detailed overview of dimethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate, including a plausible synthetic route, comprehensive characterization data, and an analysis of its chemical reactivity. While a dedicated synthetic procedure is yet to be published, the proposed direct nitration of dimethyl 1H-pyrazole-3,5-dicarboxylate offers a logical and experimentally feasible approach. The spectroscopic data provided, including a reported mass spectrum, will be invaluable for the identification and characterization of this compound. The insights into its reactivity highlight its potential as a versatile intermediate for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. Further research into the synthesis and applications of this compound is warranted to fully explore its potential.

References

Sources

An In-depth Technical Guide to the Physical Properties of Dimethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate is a heterocyclic compound of significant interest within contemporary chemical research, particularly in the fields of medicinal chemistry and materials science. Its structural framework, featuring a pyrazole core functionalized with both nitro and dimethyl ester groups, imparts a unique combination of reactivity and potential for molecular interactions. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, offering a critical resource for its application in synthesis, drug design, and the development of novel materials.

Chemical Identity and Molecular Structure

Chemical Name: Dimethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate CAS Number: 59694-23-4 Molecular Formula: C₇H₇N₃O₆ Molecular Weight: 229.15 g/mol

The molecular architecture of dimethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate is characterized by a five-membered pyrazole ring. This aromatic heterocycle is substituted at the C4 position with a strongly electron-withdrawing nitro group (-NO₂), and at the C3 and C5 positions with methoxycarbonyl groups (-COOCH₃). The presence of these functional groups significantly influences the electronic distribution within the pyrazole ring, impacting its reactivity and intermolecular interactions.

Caption: Molecular structure of dimethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate.

Physicochemical Properties

A summary of the key physicochemical properties of dimethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate is presented in the table below. It is important to note that while some data is available, experimental values for properties such as melting and boiling points are not yet widely reported in the literature.

| Property | Value | Source |

| Molecular Weight | 229.15 g/mol | Calculated |

| Molecular Formula | C₇H₇N₃O₆ | |

| CAS Number | 59694-23-4 | |

| Appearance | Not explicitly reported, likely a solid | Inferred |

| Melting Point | Not experimentally determined | |

| Boiling Point | Not experimentally determined | |

| Solubility | Not experimentally determined |

Spectral Data

Detailed spectral analysis is crucial for the unambiguous identification and characterization of dimethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate.

Mass Spectrometry

The mass spectrum of dimethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate provides key information for confirming its molecular weight. A Gas Chromatography-Mass Spectrometry (GC-MS) analysis is available for this compound.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the N-H proton of the pyrazole ring, with its chemical shift being highly dependent on the solvent and concentration. Two singlets are anticipated for the two non-equivalent methyl groups of the ester functionalities.

-

¹³C NMR: The carbon NMR spectrum will be more complex. Distinct signals are expected for the two carbonyl carbons of the ester groups, the two methyl carbons, and the three carbons of the pyrazole ring. The chemical shifts of the pyrazole ring carbons will be significantly influenced by the electron-withdrawing nitro group.

For comparison, the ¹H and ¹³C NMR spectra of the parent compound, dimethyl 1H-pyrazole-3,5-dicarboxylate, have been reported.[2][3] These can serve as a foundational reference for interpreting the spectra of its nitrated derivative.

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the functional groups present in the molecule. Key expected absorption bands for dimethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate include:

-

N-H stretch: A broad absorption band in the region of 3100-3500 cm⁻¹ corresponding to the N-H stretching vibration of the pyrazole ring.

-

C=O stretch: Strong absorption bands in the region of 1700-1750 cm⁻¹ due to the carbonyl stretching of the two ester groups.

-

N-O stretch (nitro group): Two strong absorption bands, typically around 1500-1560 cm⁻¹ (asymmetric) and 1300-1370 cm⁻¹ (symmetric), are characteristic of the nitro group.

-

C-N and C-C stretches: Absorptions corresponding to the pyrazole ring vibrations will be present in the fingerprint region.

Synthesis and Purification

A definitive, detailed experimental protocol for the synthesis of dimethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate is not explicitly outlined in the available literature. However, a plausible synthetic route would involve the nitration of the precursor, dimethyl 1H-pyrazole-3,5-dicarboxylate.

The general approach to the nitration of pyrazole derivatives often involves the use of a nitrating agent, such as nitric acid, often in the presence of a catalyst or a dehydrating agent like sulfuric acid.[4] The reaction conditions, including temperature and reaction time, would need to be carefully controlled to achieve selective nitration at the C4 position and to manage the exothermic nature of the reaction.

Caption: A conceptual workflow for the synthesis of dimethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate.

Proposed Experimental Protocol (Hypothetical)

It is crucial to emphasize that the following protocol is a generalized procedure based on the synthesis of similar compounds and should be optimized and validated under appropriate laboratory safety protocols.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a solution of dimethyl 1H-pyrazole-3,5-dicarboxylate in a suitable solvent (e.g., concentrated sulfuric acid) in an ice bath.

-

Addition of Nitrating Agent: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture while maintaining a low temperature (e.g., 0-5 °C). The rate of addition should be controlled to prevent a rapid increase in temperature.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature for a specified period. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Quenching and Isolation: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice to quench the reaction. The precipitated product can then be collected by vacuum filtration.

-

Purification: The crude product should be purified to remove any unreacted starting material and byproducts. Recrystallization from an appropriate solvent system (e.g., ethanol/water) or column chromatography would be suitable purification methods.

Safety, Handling, and Stability

Polynitrated aromatic and heterocyclic compounds are often energetic materials and should be handled with caution. The thermal stability of nitropyrazoles is a significant area of research, as the nitro group can initiate decomposition.[5]

General Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.[6]

-

Ventilation: Work in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or vapors.[5]

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[7] Avoid creating dust.

-

Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. Keep the container tightly closed.

Given the presence of the nitro group, it is prudent to assume that dimethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate may have some degree of thermal sensitivity. Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) would be essential to determine its decomposition temperature and thermal stability profile.

Conclusion

Dimethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate is a compound with considerable potential, yet a comprehensive experimental characterization of its physical properties is still emerging in the scientific literature. This guide has consolidated the available information on its chemical identity, and provided a framework for its synthesis, characterization, and safe handling based on data from analogous structures. Further experimental investigation is necessary to fully elucidate its properties, which will undoubtedly pave the way for its broader application in scientific research and development.

References

-

T. Edward, S. M. Solange, & J. L. Wardell. (2012). 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3377. Retrieved from [Link]

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. RSC Advances. Retrieved from [Link]

-

ResearchGate. (PDF) 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. Retrieved from [Link]

-

VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry. Retrieved from [Link]

-

PubChem. diethyl 1H-pyrazole-3,5-dicarboxylate. Retrieved from [Link]

-

T. S. I. Journals. SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Retrieved from [Link]

-

5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

-

PubChem. 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide. Retrieved from [Link]

-

A. R. de Oliveira, et al. (2012). Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy. Magnetic Resonance in Chemistry, 50(1), 58-61. Retrieved from [Link]

-

Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Retrieved from [Link]

-

ResearchGate. The FTIR spectra of gaseous products of 1H-pyrazole-3,5-dicarboxylic acid decomposition (nitrogen atmosphere). Retrieved from [Link]

-

ResearchGate. (PDF) 3,5-Dimethyl-4-nitroso-1H-pyrazole. Retrieved from [Link]

-

ResearchGate. Structure and synthesis of 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine | Request PDF. Retrieved from [Link]

-

Wikipedia. 3,5-Dimethylpyrazole. Retrieved from [Link]

-

ResearchGate. (PDF) 5-Hydrazino-1,3-dimethyl-4-nitro-1H-pyrazole. Retrieved from [Link]

-

ResearchGate. Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra | Request PDF. Retrieved from [Link]

-

PubChem. 3,5-Dimethyl-1-(4-nitrophenyl)pyrazole. Retrieved from [Link]

-

SpectraBase. 4-Nitro-1H-pyrazole-3,5-dicarboxylic acid dimethyl ester. Retrieved from [Link]

-

PubChem. 3,5-dimethyl 1H-pyrazole-3,5-dicarboxylate. Retrieved from [Link]

-

PubChem. 3,5-dimethyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

Sources

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. rsc.org [rsc.org]

- 3. 3,5-dimethyl 1H-pyrazole-3,5-dicarboxylate | C7H8N2O4 | CID 1484491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3,5-Dimethyl-4-nitro-1H-pyrazole synthesis - chemicalbook [chemicalbook.com]

- 5. aksci.com [aksci.com]

- 6. fishersci.com [fishersci.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

An In-Depth Technical Guide to the Synthesis of Dimethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate

This guide provides a comprehensive overview of the synthetic pathway for dimethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate, a key intermediate in the development of various pharmacologically active compounds. The synthesis is presented in two pivotal stages: the formation of the precursor, dimethyl 1H-pyrazole-3,5-dicarboxylate, and its subsequent regioselective nitration. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, mechanistic insights, and a robust framework for its successful laboratory-scale preparation.

Introduction: The Significance of Substituted Pyrazoles

The pyrazole nucleus is a foundational scaffold in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities.[1] The strategic functionalization of the pyrazole ring allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. Dimethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate, in particular, serves as a versatile building block, with the nitro group and two ester functionalities providing multiple avenues for further chemical modification.

Strategic Overview of the Synthesis Pathway

The synthesis of dimethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate is most efficiently achieved through a two-step process. The initial step involves the synthesis of the pyrazole core with the desired ester functionalities at the 3- and 5-positions. The second, and more critical, step is the regioselective introduction of a nitro group at the 4-position of the pyrazole ring.

Caption: Overall synthetic workflow for dimethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate.

Step 1: Synthesis of Dimethyl 1H-pyrazole-3,5-dicarboxylate

The precursor, dimethyl 1H-pyrazole-3,5-dicarboxylate, is readily prepared from 3,5-pyrazoledicarboxylic acid.

Mechanistic Considerations

The synthesis of dimethyl 1H-pyrazole-3,5-dicarboxylate is a classic Fischer esterification. In the presence of an acid catalyst, the carbonyl oxygen of the carboxylic acid is protonated, which enhances its electrophilicity. A molecule of methanol then acts as a nucleophile, attacking the carbonyl carbon. Following a proton transfer and the elimination of a water molecule, the ester is formed. The reaction is driven to completion by using an excess of methanol, which also serves as the solvent.

Experimental Protocol

A well-established method for the synthesis of dimethyl 1H-pyrazole-3,5-dicarboxylate involves the use of methanol and a strong acid catalyst.

Reagents and Materials:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 3,5-Pyrazoledicarboxylic acid | 156.10 | 31.7 g | 0.203 |

| Methanol | 32.04 | 125 mL | - |

| Gaseous HCl | 36.46 | Saturated | - |

Procedure:

-

A mixture of 31.7 g (0.203 mol) of 3,5-pyrazoledicarboxylic acid and 125 mL of methanol is prepared in a suitable reaction vessel.

-

The mixture is saturated with gaseous hydrogen chloride.

-

The reaction mixture is then heated to reflux for a period of 3 hours.

-

Following the reflux, the mixture is allowed to stand at room temperature overnight.

-

The resulting precipitate is collected by filtration and washed with a small amount of cold methanol.

-

The collected solid is dried to yield the final product, dimethyl 1H-pyrazole-3,5-dicarboxylate, as a white crystalline solid.

Expected Yield: 23.5 g (63%).

Physical Properties:

| Property | Value |

| Melting Point | 142-143 °C |

| Appearance | White crystalline solid |

Step 2: Synthesis of Dimethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate

The second and final step is the nitration of the synthesized dimethyl 1H-pyrazole-3,5-dicarboxylate.

Mechanistic Insights: Regioselectivity of Nitration

The nitration of pyrazoles is a classic example of electrophilic aromatic substitution. The pyrazole ring is an electron-rich heterocyclic system, making it susceptible to attack by electrophiles. The nitrating agent, typically a mixture of concentrated nitric and sulfuric acids, generates the highly electrophilic nitronium ion (NO₂⁺).

The regioselectivity of the nitration is directed to the 4-position of the pyrazole ring. This is due to the electronic effects of the two nitrogen atoms and the two ester groups. The nitrogen at the 1-position is pyridine-like, while the nitrogen at the 2-position is pyrrole-like. The electron-withdrawing nature of the two ester groups at the 3- and 5-positions deactivates the ring towards electrophilic attack. However, the 4-position remains the most electron-rich and sterically accessible site for the incoming nitronium ion.

Caption: Simplified mechanism of electrophilic nitration at the C4 position of the pyrazole ring.

Experimental Protocol

The following protocol is adapted from established procedures for the nitration of pyrazole derivatives and provides a reliable method for the synthesis of the target compound.

Reagents and Materials:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| Dimethyl 1H-pyrazole-3,5-dicarboxylate | 184.15 | 10.0 g | 0.054 |

| Fuming Nitric Acid | 63.01 | 20 mL | - |

| Concentrated Sulfuric Acid | 98.08 | 20 mL | - |

Procedure:

-

In a flask equipped with a magnetic stirrer and a dropping funnel, 20 mL of concentrated sulfuric acid is cooled to 0 °C in an ice bath.

-

Dimethyl 1H-pyrazole-3,5-dicarboxylate (10.0 g, 0.054 mol) is added portion-wise to the cooled sulfuric acid, ensuring the temperature does not exceed 10 °C.

-

A mixture of 20 mL of fuming nitric acid and 20 mL of concentrated sulfuric acid is prepared and cooled to 0 °C.

-

This cold nitrating mixture is added dropwise to the solution of the pyrazole derivative over a period of 30 minutes, maintaining the reaction temperature between 0 and 5 °C.

-

After the addition is complete, the reaction mixture is stirred at 0-5 °C for an additional 2 hours.

-

The reaction mixture is then carefully poured onto crushed ice.

-

The resulting precipitate is collected by vacuum filtration, washed with cold water until the washings are neutral, and then dried.

Expected Outcome:

The product, dimethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate, is expected to be a solid. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.

Characterization

The synthesized compounds should be characterized using standard analytical techniques to confirm their identity and purity.

-

Melting Point: To determine the purity of the crystalline products.

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the regiochemistry of the nitration.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (C=O of the esters, N-H of the pyrazole, and the nitro group).

-

Mass Spectrometry (MS): To determine the molecular weight of the final product.

Safety Considerations

-

Concentrated acids (nitric and sulfuric) are highly corrosive and strong oxidizing agents. Always handle them with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

The nitration reaction is exothermic. Proper temperature control is crucial to prevent runaway reactions.

-

Fuming nitric acid is highly toxic and corrosive. Avoid inhalation of its vapors.

-

Always add acid to water, never the other way around, when preparing aqueous solutions.

Conclusion

This guide has detailed a robust and reliable two-step pathway for the synthesis of dimethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate. By following the outlined experimental protocols and adhering to the safety precautions, researchers can confidently prepare this valuable intermediate for its application in the synthesis of novel chemical entities with potential therapeutic applications. The provided mechanistic insights offer a deeper understanding of the underlying chemical transformations, empowering scientists to optimize and adapt these procedures for their specific research needs.

References

- Synthesis of 3, 5-dimethyl azopyrazole derivatives. Journal of Organic Chemistry and Pharmaceutical Research.

- 3,5-Dimethylpyrazole. Wikipedia.

- Synthesis of 3,5-dimethylpyrazole. Scribd.

- A general route to pyrazole derivatives.

- Synthesis of 3,5-Dimethyl-4-nitro-1H-pyrazole. ChemicalBook.

- Direct nitration of five membered heterocycles. Semantic Scholar.

- Pyrazoles are key structures in numerous compounds of therapeutic importance.

- Dimethyl 1H-pyrazole-3,5-dicarboxyl

- Preparation of pyrazole derivatives as factor XIa inhibitors.

Sources

An In-depth Technical Guide to Dimethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Nitropyrazole Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of therapeutic agents.[1][2] Its derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, analgesic, and anticancer properties.[3][4][5] The introduction of a nitro group onto the pyrazole ring, as seen in dimethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate, significantly modulates the electronic properties of the scaffold. This modification can enhance binding affinities to biological targets and open new avenues for derivatization, making it a compound of considerable interest for drug discovery and development.[6] This guide provides a comprehensive overview of its synthesis, physicochemical properties, and potential applications, grounded in established chemical principles.

Physicochemical Properties and Identification

Dimethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate is a distinct chemical entity with the following identifiers:

| Property | Value | Source |

| IUPAC Name | Dimethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate | Inferred from nomenclature rules |

| CAS Number | 59694-23-4 | Vendor Information |

| Molecular Formula | C₇H₇N₃O₆ | Calculated |

| Molecular Weight | 229.15 g/mol | Calculated |

| Canonical SMILES | COC(=O)C1=C([O-])C(=NN1)C(=O)OC | Inferred from structure |

While extensive experimental data for this specific compound is not widely published, its structure suggests it is a crystalline solid with moderate polarity. Spectroscopic analysis is crucial for its definitive identification, with expected characteristic signals in NMR and IR spectroscopy reflecting the pyrazole core, the nitro group, and the two methyl ester functionalities. A gas chromatography-mass spectrometry (GC-MS) spectrum is available, which can aid in its identification.[7]

Synthesis of Dimethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate: A Tale of Two Pathways

The synthesis of dimethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate can be logically approached through two primary synthetic strategies: the nitration of a pre-formed pyrazole diester or the esterification of a nitrated pyrazole dicarboxylic acid. Both pathways leverage well-established and reliable chemical transformations.

Pathway 1: Electrophilic Nitration of Dimethyl 1H-pyrazole-3,5-dicarboxylate

This approach begins with the readily available dimethyl 1H-pyrazole-3,5-dicarboxylate. The pyrazole ring is susceptible to electrophilic substitution, and the C4 position is electronically favored for nitration.

Experimental Protocol: Nitration of Dimethyl 1H-pyrazole-3,5-dicarboxylate

Materials:

-

Dimethyl 1H-pyrazole-3,5-dicarboxylate

-

Concentrated Nitric Acid (70%)

-

Concentrated Sulfuric Acid (98%)

-

Ice bath

-

Crushed ice

-

Sodium bicarbonate solution (saturated)

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add concentrated sulfuric acid to dimethyl 1H-pyrazole-3,5-dicarboxylate with continuous stirring.

-

Once the substrate is fully dissolved and the solution is cooled, add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, ensuring the temperature is maintained below 10°C. The addition of a nitrating mixture to the pyrazole substrate is a standard and effective method for nitration.[8]

-

After the addition is complete, allow the reaction to stir at a low temperature for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain pure dimethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate.

Causality Behind Experimental Choices:

-

The use of a mixture of concentrated nitric and sulfuric acids generates the highly electrophilic nitronium ion (NO₂⁺), which is essential for the nitration of the electron-rich pyrazole ring.

-

Maintaining a low temperature throughout the reaction is critical to prevent over-nitration and decomposition of the starting material and product.

-

The final workup with a bicarbonate solution neutralizes the strong acids, and extraction isolates the organic product from the aqueous phase.

Caption: Synthetic workflow for Pathway 1.

Pathway 2: Fischer Esterification of 4-Nitro-1H-pyrazole-3,5-dicarboxylic Acid

An alternative and equally viable route involves the esterification of 4-nitro-1H-pyrazole-3,5-dicarboxylic acid. The Fischer esterification is a classic and robust method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst.

Experimental Protocol: Esterification of 4-Nitro-1H-pyrazole-3,5-dicarboxylic Acid

Materials:

-

4-Nitro-1H-pyrazole-3,5-dicarboxylic acid

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂) or Concentrated Sulfuric Acid

-

Reflux condenser

-

Calcium chloride guard tube

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Rotary evaporator

Procedure:

-

Suspend 4-nitro-1H-pyrazole-3,5-dicarboxylic acid in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a calcium chloride guard tube.

-

Cool the suspension in an ice bath and slowly add thionyl chloride dropwise. The use of thionyl chloride is a highly effective method for this type of esterification.[9] Alternatively, a catalytic amount of concentrated sulfuric acid can be used.

-

After the addition is complete, heat the reaction mixture to reflux for several hours, monitoring the progress by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in dichloromethane and wash sequentially with a saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography.

Causality Behind Experimental Choices:

-

Thionyl chloride reacts with methanol to generate HCl in situ, which acts as the acid catalyst, and also converts the carboxylic acid to a more reactive acyl chloride intermediate, facilitating the esterification.

-

Refluxing the reaction mixture provides the necessary activation energy for the esterification to proceed at a reasonable rate.

-

The aqueous workup removes the acid catalyst and any unreacted dicarboxylic acid, while the brine wash helps to remove residual water from the organic phase.

Caption: Synthetic workflow for Pathway 2.

Potential Applications in Drug Development

While specific biological data for dimethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate is not yet available in the public domain, the broader class of pyrazole derivatives has shown immense therapeutic potential.[2][10] The presence of the nitro group and two ester functionalities on the pyrazole core of this molecule makes it an attractive scaffold for several reasons:

-

Scaffold for Library Synthesis: The ester groups are amenable to hydrolysis and subsequent amidation, allowing for the facile generation of a library of diverse amide derivatives. This is a common strategy in lead optimization to explore the structure-activity relationship (SAR).

-

Modulator of Electronic Properties: The electron-withdrawing nitro group can significantly influence the pKa of the pyrazole N-H and the overall electronic distribution of the molecule, which can be critical for target binding.

-

Potential as a Bioisostere: The pyrazole ring itself is often used as a bioisostere for other aromatic or heteroaromatic systems, offering advantages in terms of metabolic stability and synthetic accessibility.[1]

Given the known activities of other nitropyrazole derivatives, this compound could be investigated for a range of biological targets.[6] For instance, many pyrazole-containing compounds have demonstrated potent anti-inflammatory activity through the inhibition of cyclooxygenase (COX) enzymes.[3] Others have shown promise as anticancer agents by targeting various signaling pathways involved in cell proliferation and survival.[4]

Caption: Potential therapeutic areas for nitropyrazole derivatives.

Conclusion and Future Directions

Dimethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate represents a synthetically accessible and chemically versatile scaffold with significant potential in drug discovery. The well-defined synthetic routes, coupled with the known biological relevance of the pyrazole nucleus, make it a compelling candidate for further investigation. Future research should focus on the synthesis and biological evaluation of this compound and its derivatives to fully elucidate their therapeutic potential. The exploration of its activity against a panel of kinases, inflammatory mediators, and microbial targets would be a logical next step in unlocking the value of this promising molecule.

References

-

PubChem. (n.d.). 3,5-Dimethyl-1-(4-nitrophenyl)pyrazole. Retrieved from [Link]

-

Oriental Journal of Chemistry. (2018). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Retrieved from [Link]

-

PMC. (2017). Current status of pyrazole and its biological activities. Retrieved from [Link]

-

PMC. (2012). 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Direct nitration of five membered heterocycles. Retrieved from [Link]

-

MDPI. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. Retrieved from [Link]

-

PMC. (2011). 3,5-Dimethyl-4-nitroso-1H-pyrazole. Retrieved from [Link]

-

Biointerface Research in Applied Chemistry. (2024). The Latest Progress on the Preparation and Biological activity of Pyrazoles. Retrieved from [Link]

-

MDPI. (2022). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Retrieved from [Link]

-

OUCI. (2022). Overview on Biological Activities of Pyrazole Derivatives. Retrieved from [Link]

-

Springer. (2023). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from [Link]

-

PubMed. (2017). Recently reported biological activities of pyrazole compounds. Retrieved from [Link]

-

PubMed. (2009). Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. Retrieved from [Link]

-

Arkat USA. (2005). The structure of 3,5-dimethylpyrazole/carboxylic acids co-crystals. Retrieved from [Link]

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). diethyl 1H-pyrazole-3,5-dicarboxylate. Retrieved from [Link]

-

RSC Publishing. (n.d.). Analytical Methods. Retrieved from [Link]

-

Spectral Database for Organic Compounds (SDBS). (n.d.). 4-Nitro-1H-pyrazole-3,5-dicarboxylic acid dimethyl ester. Retrieved from [Link]

-

TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Retrieved from [Link]

Sources

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recently reported biological activities of pyrazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Overview on Biological Activities of Pyrazole Derivatives [ouci.dntb.gov.ua]

- 6. mdpi.com [mdpi.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

An In-depth Technical Guide on the Starting Materials for Dimethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate

Introduction

Dimethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate is a pivotal scaffold in medicinal chemistry and materials science. Its unique electronic and structural features, imparted by the electron-withdrawing nitro group and the ester functionalities, make it a versatile building block for the synthesis of a wide array of functional molecules. Nitropyrazole compounds, in general, are of significant interest in the field of energetic materials due to their high energy, high density, and low sensitivity.[1] They also serve as crucial intermediates in the synthesis of pharmaceuticals and pesticides.[1][2] This guide provides a comprehensive overview of the primary starting materials and synthetic strategies employed in the preparation of dimethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate, offering insights into the rationale behind experimental choices and detailed procedural outlines.

Core Synthetic Strategy: Nitration of a Pre-functionalized Pyrazole Ring

The most direct and commonly employed route to dimethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate involves the nitration of a pre-existing pyrazole-3,5-dicarboxylate core. This approach leverages the relative stability of the pyrazole ring and the directing effects of the ester groups.

Primary Starting Material: Dimethyl 1H-pyrazole-3,5-dicarboxylate

The cornerstone of this synthesis is dimethyl 1H-pyrazole-3,5-dicarboxylate . Its synthesis is well-established and begins with even more fundamental precursors.

Synthesis of Dimethyl 1H-pyrazole-3,5-dicarboxylate

The preparation of this key intermediate is typically achieved through the esterification of 1H-pyrazole-3,5-dicarboxylic acid.

Starting Materials:

-

1H-Pyrazole-3,5-dicarboxylic acid monohydrate

-

Methanol

-

Thionyl chloride or gaseous HCl[3]

Rationale for Experimental Choices: The esterification is an acid-catalyzed reaction. Thionyl chloride or gaseous HCl serves as the catalyst, protonating the carboxylic acid groups and making them more susceptible to nucleophilic attack by methanol.[3] Methanol acts as both the solvent and the esterifying agent. The reaction is typically heated to reflux to drive it to completion.[3]

Experimental Protocol: Esterification of 1H-pyrazole-3,5-dicarboxylic acid [3]

-

Dissolve 1H-pyrazole-3,5-dicarboxylic acid monohydrate (1 equivalent) in methanol.

-

Under a nitrogen atmosphere and at 0°C, slowly add thionyl chloride (3 equivalents).

-

Heat the reaction mixture to 80°C and stir for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to obtain dimethyl 1H-pyrazole-3,5-dicarboxylate.

The following diagram illustrates the synthesis of the key intermediate, dimethyl 1H-pyrazole-3,5-dicarboxylate.

Caption: Synthesis of Dimethyl 1H-pyrazole-3,5-dicarboxylate.

Nitration of Dimethyl 1H-pyrazole-3,5-dicarboxylate

With the key intermediate in hand, the subsequent step is the regioselective nitration at the C4 position of the pyrazole ring.

Starting Materials:

-

Dimethyl 1H-pyrazole-3,5-dicarboxylate

-

Fuming nitric acid

-

Concentrated sulfuric acid

Rationale for Experimental Choices: The nitration of aromatic and heteroaromatic rings is a classic electrophilic substitution reaction. A mixture of fuming nitric acid and concentrated sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. The sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the formation of the nitronium ion. The reaction is typically carried out at low temperatures to control the exothermicity and prevent side reactions. The ester groups at the C3 and C5 positions are deactivating and direct the incoming electrophile to the C4 position.

Experimental Protocol: Nitration of Dimethyl 1H-pyrazole-3,5-dicarboxylate

-

Cool a mixture of fuming nitric acid and concentrated sulfuric acid in an ice bath.

-

Slowly add dimethyl 1H-pyrazole-3,5-dicarboxylate to the cooled nitrating mixture while maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction to stir at room temperature for a specified period, monitoring its progress by TLC.

-

Carefully pour the reaction mixture onto crushed ice to quench the reaction and precipitate the product.

-

Filter the solid, wash with cold water until the washings are neutral, and dry to obtain dimethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate.

The overall synthetic pathway from the dicarboxylic acid is depicted below.

Caption: Nitration of the pyrazole intermediate.

Alternative Starting Materials and Synthetic Routes

While the nitration of dimethyl 1H-pyrazole-3,5-dicarboxylate is the most direct route, other starting materials can be envisioned, although they may involve more complex synthetic transformations.

Synthesis from Substituted Pyrazoles

An alternative approach could involve starting with a pyrazole that is already substituted at the 3, 4, and 5 positions, followed by modification of the substituents. For instance, one could start with 3,5-dimethyl-4-nitropyrazole and perform oxidation of the methyl groups followed by esterification.

Starting Material: 3,5-Dimethyl-4-nitropyrazole[4]

Synthetic Steps:

-

Oxidation: The methyl groups at the C3 and C5 positions would need to be oxidized to carboxylic acids. This can be a challenging transformation requiring strong oxidizing agents like potassium permanganate or chromic acid.

-

Esterification: The resulting 4-nitro-1H-pyrazole-3,5-dicarboxylic acid would then be esterified using the method described previously.

Challenges and Considerations:

-

Harsh Oxidation Conditions: The oxidation of the methyl groups requires harsh conditions that could potentially degrade the pyrazole ring or the nitro group.

-

Yield: The overall yield of this multi-step process is likely to be lower than the more direct nitration route.

The synthesis of the starting material, 3,5-dimethyl-4-nitropyrazole, can be achieved through the nitration of 3,5-dimethylpyrazole.[4]

Experimental Protocol: Synthesis of 3,5-Dimethyl-4-nitropyrazole [4]

-

Dissolve 3,5-dimethylpyrazole in concentrated sulfuric acid.

-

Cool the solution in an ice bath.

-

Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid.

-

Allow the reaction to proceed at room temperature.

-

Work-up involves pouring the reaction mixture into ice water and neutralizing with a base to precipitate the product.

Data Summary of Starting Materials

| Starting Material | Key Transformation | Reagents | Purpose |

| 1H-Pyrazole-3,5-dicarboxylic acid | Esterification | Methanol, Thionyl Chloride/HCl | To form the dimethyl ester intermediate.[3] |

| Dimethyl 1H-pyrazole-3,5-dicarboxylate | Nitration | Fuming Nitric Acid, Conc. Sulfuric Acid | To introduce the nitro group at the C4 position. |

| 3,5-Dimethylpyrazole | Nitration | Conc. Nitric Acid, Conc. Sulfuric Acid | To produce 3,5-dimethyl-4-nitropyrazole as a potential precursor.[4] |

Conclusion

The synthesis of dimethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate predominantly relies on the strategic nitration of the readily accessible dimethyl 1H-pyrazole-3,5-dicarboxylate. This approach is efficient and allows for good control over the regiochemistry of the nitration. The starting materials for this key intermediate are commercially available and the synthetic procedures are well-documented. While alternative routes starting from other substituted pyrazoles are conceivable, they often involve more challenging chemical transformations and may result in lower overall yields. For researchers and professionals in drug development and materials science, a thorough understanding of the synthesis of this important building block is crucial for the successful design and execution of their research programs.

References

An In-depth Technical Guide to the Solubility of Dimethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate

This guide provides a comprehensive technical overview of dimethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate, with a primary focus on its solubility characteristics. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions with practical methodologies for solubility determination and quantification.

Introduction: The Significance of Dimethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate

Dimethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate is a heterocyclic compound featuring a pyrazole core, a nitro group, and two methyl ester functionalities. The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the basis for a wide array of therapeutic agents. The incorporation of a nitro group, a potent electron-withdrawing moiety, can significantly influence the molecule's physicochemical properties, including its solubility, and may impart specific biological activities. Understanding the solubility of this compound is paramount for its application in drug discovery and development, as solubility directly impacts bioavailability, formulation, and in vitro assay design.

Predicted Physicochemical Properties and Solubility Profile

The presence of the two methyl ester groups provides some capacity for hydrogen bonding with protic solvents, while the pyrazole ring itself has a dipole moment. However, the overall molecule is relatively nonpolar. The nitro group is highly polar, but its contribution to water solubility can be complex; while it can participate in hydrogen bonding, the overall effect is often a decrease in water solubility for many organic compounds. Aromatic nitro compounds are generally sparingly soluble or insoluble in water but readily soluble in organic solvents[1].

Based on the solubility of similar compounds like 3,5-dimethylpyrazole, which dissolves well in polar organic solvents, and the general characteristics of nitroaromatic compounds, a predicted solubility profile is presented below.

Table 1: Predicted Solubility of Dimethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate

| Solvent | Predicted Solubility | Rationale |

| Water | Low to Insoluble | The hydrophobic pyrazole ring and methyl esters likely dominate over the polar nitro group. |

| Methanol | Soluble | The polarity of methanol and its ability to act as a hydrogen bond donor and acceptor should facilitate dissolution. |

| Ethanol | Soluble | Similar to methanol, ethanol is a polar protic solvent capable of favorable interactions. |

| Acetone | Soluble | A polar aprotic solvent that can effectively solvate the molecule through dipole-dipole interactions. |

| Dimethyl Sulfoxide (DMSO) | Very Soluble | A highly polar aprotic solvent known for its excellent solvating power for a wide range of organic compounds. |

| Ethyl Acetate | Moderately Soluble | A solvent of intermediate polarity; solubility is expected to be moderate. |

| Dichloromethane | Soluble | A nonpolar aprotic solvent that should effectively solvate the nonpolar regions of the molecule. |

| Chloroform | Soluble | Similar to dichloromethane, it is a good solvent for many organic compounds. |

| Toluene | Sparingly Soluble | A nonpolar aromatic solvent; solubility is expected to be limited due to the polar functional groups. |

| Hexanes | Insoluble | A nonpolar aliphatic solvent; unlikely to effectively solvate the polar functional groups of the molecule. |

Proposed Synthesis of Dimethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate

A plausible synthetic route to dimethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate involves the nitration of the parent compound, dimethyl 1H-pyrazole-3,5-dicarboxylate. The synthesis of the precursor can be achieved through the esterification of 1H-pyrazole-3,5-dicarboxylic acid.

Step 1: Synthesis of Dimethyl 1H-pyrazole-3,5-dicarboxylate

This step involves the esterification of 1H-pyrazole-3,5-dicarboxylic acid with methanol, typically under acidic catalysis.

Protocol:

-

To a suspension of 1H-pyrazole-3,5-dicarboxylic acid (1 equivalent) in methanol (10-20 volumes), add concentrated sulfuric acid (0.1-0.2 equivalents) dropwise at 0 °C.

-

Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 10 volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield dimethyl 1H-pyrazole-3,5-dicarboxylate.

Step 2: Nitration of Dimethyl 1H-pyrazole-3,5-dicarboxylate

The final step is the electrophilic nitration of the pyrazole ring at the C4 position.

Protocol:

-

Dissolve dimethyl 1H-pyrazole-3,5-dicarboxylate (1 equivalent) in concentrated sulfuric acid at 0 °C.

-

Slowly add a nitrating mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (1 volume) while maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0-5 °C for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Collect the precipitated solid by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to obtain dimethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate.

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol for Solubility Determination

The isothermal saturation method is a reliable technique for determining the solubility of a compound in various solvents.

Protocol:

-

Add an excess amount of dimethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate to a series of vials, each containing a known volume of a specific solvent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C) and agitate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After reaching equilibrium, stop the agitation and allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant from each vial using a pre-warmed syringe fitted with a filter (e.g., 0.22 µm PTFE) to remove any suspended particles.

-

Dilute the collected supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Analyze the diluted samples using a validated analytical method to determine the concentration of the dissolved compound.

-

Calculate the solubility in units of mg/mL or mol/L.

Analytical Quantification via HPLC-UV

A High-Performance Liquid Chromatography (HPLC) method with UV detection is a robust and widely used technique for the quantification of aromatic nitro compounds[2].

Proposed HPLC-UV Method

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.

-

Mobile Phase: A gradient elution with acetonitrile and water (both containing 0.1% formic acid) is recommended. A typical gradient could start at 30% acetonitrile and increase to 90% over 10 minutes.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

Detection: UV detection at a wavelength where the compound exhibits maximum absorbance (a UV scan of the compound in the mobile phase should be performed to determine the optimal wavelength, likely around 254 nm or 270 nm, which are common for nitroaromatic compounds).

-

Quantification: A calibration curve should be prepared using standard solutions of the purified compound of known concentrations.

Sources

An In-Depth Technical Guide to the Stability and Storage of Dimethyl 4-Nitro-1H-pyrazole-3,5-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Dimethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate is a multifaceted heterocyclic compound with significant potential in medicinal chemistry and materials science. Its utility in these fields is intrinsically linked to its chemical stability. This guide provides a comprehensive analysis of the stability and recommended storage conditions for this compound. We will delve into its inherent chemical properties, predict potential degradation pathways based on the reactivity of its functional groups, and offer evidence-based protocols for its handling, storage, and stability assessment. This document is intended to be a vital resource for researchers to ensure the integrity of their samples and the reproducibility of their experimental outcomes.

Chemical Profile of Dimethyl 4-Nitro-1H-pyrazole-3,5-dicarboxylate

At its core, the stability of dimethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate is governed by the interplay of its three key functional components: the pyrazole ring, the nitro group, and the two dimethyl carboxylate moieties.

-

The Pyrazole Core: The 1H-pyrazole ring is an aromatic five-membered heterocycle containing two adjacent nitrogen atoms. This aromaticity confers a degree of inherent stability. Pyrazole derivatives are known to be metabolically stable, a feature that has led to their prevalence in a number of approved drugs.[1]

-

The Nitro Group: The presence of a nitro group at the C4 position significantly influences the electronic properties of the pyrazole ring. As a potent electron-withdrawing group, it enhances the thermal sensitivity of the molecule. Nitropyrazoles are a class of energetic materials, and their thermal decomposition is often initiated by reactions involving the nitro group.[2][3]

-

Dimethyl Carboxylate Groups: The two ester functional groups at the C3 and C5 positions are susceptible to hydrolysis, particularly under basic or acidic conditions. The stability of these ester linkages is a critical consideration for the long-term storage and handling of the compound in solution.[4][5]

Molecular Structure:

Caption: Molecular structure of dimethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate.

Key Stability Considerations and Degradation Pathways

A thorough understanding of the potential degradation pathways is essential for maintaining the integrity of dimethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate.

Thermal Stability

As a nitropyrazole derivative, this compound should be considered potentially thermally sensitive. The thermal decomposition of nitropyrazoles can be complex, often involving autocatalytic behavior.[6] The decomposition process is typically initiated by the cleavage of the C-NO2 bond or intramolecular reactions involving the nitro group.[2]

Key Points:

-

Avoid exposure to high temperatures.

-

The presence of impurities can lower the decomposition temperature.

-

Thermal decomposition can lead to the release of nitrogen oxides (NOx) and other gaseous products.[7]

Hydrolytic Stability

The ester functional groups are the most probable sites of hydrolytic degradation. This can occur under both acidic and basic conditions, though base-catalyzed hydrolysis is typically faster for esters.

Predicted Degradation Products:

-

Mono-hydrolysis: Hydrolysis of one ester group would yield methyl 4-nitro-5-(methoxycarbonyl)-1H-pyrazole-3-carboxylic acid or methyl 4-nitro-3-(methoxycarbonyl)-1H-pyrazole-5-carboxylic acid.

-

Di-hydrolysis: Complete hydrolysis of both ester groups would result in 4-nitro-1H-pyrazole-3,5-dicarboxylic acid.

Caption: Recommended laboratory handling workflow.

Experimental Protocol: Forced Degradation Study

To empirically determine the stability of dimethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions more severe than accelerated stability testing. [8]

Materials and Reagents

-

Dimethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate

-

HPLC-grade acetonitrile and water

-

Formic acid or trifluoroacetic acid (for mobile phase)

-

Hydrochloric acid (HCl), 0.1 M and 1 M

-

Sodium hydroxide (NaOH), 0.1 M and 1 M

-

Hydrogen peroxide (H₂O₂), 3% and 30%

-

HPLC system with a UV detector

-

Photostability chamber

-

Oven

Step-by-Step Methodology

-

Preparation of Stock Solution: Accurately weigh and dissolve a known amount of the compound in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl and 1 M HCl in separate vials. Keep one set at room temperature and another at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH and 1 M NaOH in separate vials. Keep at room temperature for a shorter period (e.g., 1-4 hours) due to expected rapid degradation. Neutralize with an equivalent amount of acid before analysis.

-

Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂ and 30% H₂O₂ in separate vials. Keep at room temperature for a defined period (e.g., 24 hours).

-

Thermal Degradation: Place a known amount of the solid compound in an oven at an elevated temperature (e.g., 80°C) for a defined period (e.g., 48 hours). Also, heat a solution of the compound under the same conditions.

-

Photolytic Degradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber. A control sample should be wrapped in aluminum foil to exclude light.

-

-

Sample Analysis:

-

At predefined time points, withdraw samples from each stress condition.

-

Dilute the samples to a suitable concentration for HPLC analysis.

-

Analyze the samples by a validated stability-indicating HPLC method. The method should be able to separate the parent compound from all degradation products.

-

-

Data Interpretation:

-

Calculate the percentage of degradation for the parent compound under each stress condition.

-

Identify and, if possible, characterize the major degradation products.

-

Determine the primary degradation pathways based on the results.

-

Conclusion

Dimethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate is a compound that requires careful handling and storage to maintain its chemical integrity. Its stability is influenced by its susceptibility to thermal degradation, driven by the nitro group, and hydrolytic degradation of the ester functionalities. By adhering to the recommended storage conditions of a cool, dry, and dark environment under an inert atmosphere, researchers can significantly mitigate the risk of degradation. The provided forced degradation protocol offers a framework for a systematic evaluation of the compound's stability profile, ensuring the reliability of experimental data in drug discovery and development endeavors.

References

-

MDPI.

-

RSC Publishing.

-

ResearchGate.

-

ResearchGate.

-

ChemicalBook.

-

ResearchGate.

-

Springer.

-

ResearchGate.

-

RSC Publishing.

-

Fisher Scientific.

-

ChemRxiv.

-

Sigma-Aldrich.

-

Thermo Fisher Scientific.

-

MDPI.

-

Future Medicinal Chemistry.

-

ACS Publications.

-

AIST.

-

Nanochemistry Research.

-

National Center for Biotechnology Information.

-

MedCrave.

-

MDPI.

-

Google Patents.

-

PubChem.

-

PubChem.

-

ResearchGate.

-

ResearchGate.

-

RSC Publishing.

-

Samarth eGov.

-

ResearchGate.

-

Office of Scientific and Technical Information.

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. EP0202625B1 - Process for the preparation of 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-beta-(n-benzyl-n-methylamino)-ethyl ester 5-methyl ester and its hydrochloride salt - Google Patents [patents.google.com]

- 6. akjournals.com [akjournals.com]

- 7. mdpi.com [mdpi.com]

- 8. A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles [openmedicinalchemistryjournal.com]

The Pivotal Role of the Nitro Group in Pyrazole Chemistry: A Technical Guide for Researchers

Abstract